Avutometinib

描述

Avutometinib (RO-5126766 free base) is under investigation in clinical trial NCT03875820 (Phase I Trial of VS-6063 and RO5126766.).

This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Mitogen-Activated Protein Kinase Kinase 1 Inhibitor.

This compound is an orally bioavailable inhibitor of the serine/threonine protein kinases Raf and mitogen-activated protein kinase kinase (MAP2K, MAPK/ERK kinase, or MEK), with potential antineoplastic activity. Upon oral administration, this compound specifically targets, binds to and inhibits the kinase activities of Raf and MEK, resulting in the inhibition of Raf/MEK-mediated signal transduction pathways. This results in the inhibition of Raf/MEK-dependent tumor cell proliferation and survival. The RAS/RAF/MEK/extracellular signal-regulated kinase (ERK) signaling pathway is often dysregulated in human cancers and plays a key role in tumor cell proliferation, differentiation and survival.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 9 investigational indications.

a dual MEK/RAF kinase inhibito

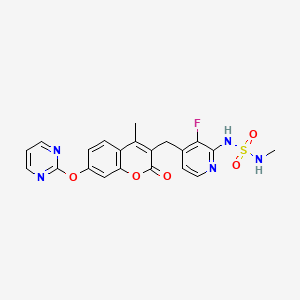

Structure

3D Structure

属性

IUPAC Name |

3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O5S/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2/h3-9,11,23H,10H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMJFBMMJUMSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O5S | |

| Record name | Avutometinib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Avutometinib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946128-88-7 | |

| Record name | RO-5126766 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946128887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5126766 free base | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avutometinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0D4252V97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Research on Avutometinib (VS-6766): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avutometinib (VS-6766) is an investigational, oral, small molecule that functions as a unique RAF/MEK clamp, distinguishing it from traditional MEK inhibitors.[1][2] By inducing the formation of an inactive RAF/MEK complex, this compound not only inhibits MEK kinase activity but also prevents the compensatory reactivation of MEK by RAF, a common mechanism of resistance to MEK-only inhibitors.[3][4][5] This dual mechanism of action leads to a more sustained and profound inhibition of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in various cancers.[6][7] Preclinical research has demonstrated this compound's potent anti-tumor activity, particularly in cancers harboring KRAS and other MAPK pathway mutations.[8][9] This guide provides an in-depth overview of the preclinical data, experimental methodologies, and key signaling pathways associated with this compound research.

Mechanism of Action: The RAF/MEK Clamp

This compound's primary mechanism of action is its ability to function as a "RAF/MEK clamp."[4][9] It binds to MEK1/2 and induces a conformational change that promotes the formation of a stable, inactive complex with RAF (ARAF, BRAF, and CRAF).[4][9] This action has two key consequences:

-

Inhibition of MEK Kinase Activity : this compound allosterically inhibits the kinase activity of MEK, preventing the phosphorylation and activation of its downstream substrate, ERK1/2.[3][10]

-

Prevention of RAF-mediated MEK Phosphorylation : By clamping RAF and MEK together in an inactive state, this compound prevents RAF from phosphorylating and activating MEK, thus blocking a key feedback loop that can lead to resistance.[4][5][11]

This dual mechanism results in a more complete shutdown of the MAPK pathway compared to conventional MEK inhibitors.

Signaling Pathway Diagram

Caption: this compound's RAF/MEK clamp mechanism.

Preclinical Efficacy

This compound has demonstrated significant preclinical activity across a range of cancer models, both as a monotherapy and in combination with other targeted agents.

Monotherapy Activity

In vitro studies have shown that this compound potently inhibits the proliferation of various cancer cell lines, particularly those with KRAS mutations.

Table 1: In Vitro IC50 Values for this compound in Endometrial Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| UTE3 | 0.3 ± 0.1 |

| UTE10 | 7.5 ± 1.2 |

Data from a study on high-grade endometrioid endometrial cancer.[12]

Combination Therapy with FAK Inhibitors

A key finding in the preclinical development of this compound is its synergistic anti-tumor activity when combined with focal adhesion kinase (FAK) inhibitors, such as defactinib.[12] Treatment with this compound can lead to an adaptive resistance mechanism involving the activation of the FAK signaling pathway.[7] Co-inhibition of FAK with defactinib effectively overcomes this resistance.[7]

Table 2: In Vivo Tumor Growth Inhibition with this compound and FAK Inhibitor Combination

| Cancer Model | Treatment Group | Tumor Growth Inhibition | Reference |

|---|---|---|---|

| KRAS-mutant LGSOC PDX | This compound + VS-4718 (FAKi) | Strong tumor growth inhibition (p < 0.002 vs. control) | [13] |

| KRASG12V CRC PDX | This compound + Panitumumab | Significant tumor regression (>40% in 5/6 mice) | [8][14] |

| Endometrial Cancer Xenograft (UTE10) | This compound + VS-4718 (FAKi) | Superior tumor growth inhibition (p < 0.02 vs. single agents) | [12] |

| LGSOC Organoid | this compound + Defactinib | Synergistic (Combination Index = 0.53) |[15][16] |

Combination Therapy Experimental Workflow

Caption: Preclinical workflow for evaluating combination therapy.

Detailed Experimental Protocols

3D Cell Proliferation (Spheroid) Assay for IC50 Determination

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.

-

Cell Seeding : Seed cancer cells in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well in their respective growth media.

-

Spheroid Formation : Centrifuge the plates at low speed to facilitate cell aggregation and incubate for 48-72 hours to allow for spheroid formation.

-

Drug Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the drug dilutions to the wells containing spheroids. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plates for 72-120 hours.

-

Viability Assessment : Assess cell viability using a reagent such as CellTiter-Glo® 3D (Promega), which measures ATP levels.

-

Data Analysis : Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-ERK and Phospho-FAK

This protocol is a general guideline for assessing the pharmacodynamic effects of this compound on the MAPK and FAK pathways.

-

Cell Lysis : Treat cells with this compound, defactinib, or the combination for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer : Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-FAK (Tyr397), and total FAK. A loading control such as GAPDH or β-actin should also be used.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Patient-Derived Xenograft (PDX) Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a FAK inhibitor.

-

Animal Model : Use immunodeficient mice (e.g., NOD-SCID or NSG).

-

Tumor Implantation : Implant patient-derived tumor fragments subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization : Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, FAK inhibitor alone, and the combination).

-

Drug Administration : Administer this compound and the FAK inhibitor (e.g., VS-4718, a surrogate for defactinib in murine studies) via oral gavage at predetermined doses and schedules (e.g., five days on, two days off).[13]

-

Tumor Measurement : Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).

-

Endpoint : Continue treatment until a prespecified endpoint is reached, such as a maximum tumor volume or signs of toxicity. Euthanize the mice and collect tumors for pharmacodynamic analysis (Western blotting, IHC).

-

Data Analysis : Plot tumor growth curves and perform statistical analysis to compare the different treatment groups. Kaplan-Meier survival analysis can also be performed.

Signaling Pathways Implicated in this compound's Activity and Resistance

Core MAPK Pathway Inhibition

As a RAF/MEK clamp, this compound's primary effect is the potent inhibition of the MAPK pathway.

FAK-Mediated Resistance and Combination Strategy

A significant mechanism of acquired resistance to MAPK pathway inhibitors is the activation of FAK signaling.[7] This highlights the rationale for the combination of this compound with a FAK inhibitor like defactinib.

Caption: FAK-mediated resistance and the rationale for combination therapy.

Conclusion

Preclinical studies have firmly established this compound (VS-6766) as a potent and unique RAF/MEK clamp with significant anti-tumor activity, particularly in cancers with MAPK pathway alterations. Its synergistic effect with FAK inhibitors like defactinib provides a strong rationale for this combination therapy to overcome adaptive resistance. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the continued development of this compound and similar targeted therapies. The ongoing clinical trials will further elucidate the therapeutic potential of this promising agent.

References

- 1. Development of patient-derived tumor organoids and a drug testing model for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA grants accelerated approval to the combination of this compound and defactinib for KRAS-mutated recurrent low-grade serous ovarian cancer | FDA [fda.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Preclinical in vitro and in vivo activity of the RAF/MEK clamp this compound in combination with FAK inhibition in uterine carcinosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Whole-Exome Sequencing of Metastatic Cancer and Biomarkers of Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Preclinical evaluation of this compound and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Combined inhibition of focal adhesion kinase and RAF/MEK elicits synergistic inhibition of melanoma growth and reduces metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. verastem.com [verastem.com]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and Safety of this compound ± Defactinib in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Avutometinib: A Technical Guide

An In-depth Examination of a Novel RAF/MEK Clamp for RAS/MAPK Pathway-Driven Cancers

Introduction

Avutometinib (formerly known as VS-6766 or RO5126766) is a first-in-class small molecule inhibitor that functions as a RAF/MEK clamp.[1][2][3] It represents a significant advancement in the targeted therapy of cancers driven by the RAS/MAPK signaling pathway.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, with a particular focus on its combination with the FAK inhibitor defactinib. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Initial Development

This compound was discovered by Chugai Pharmaceutical Co., a subsidiary of Roche, through the derivatization of a hit compound identified via high-throughput screening.[6] The compound, initially designated RO5126766, was identified as a potent dual inhibitor of RAF and MEK.[7] Early development was challenged by toxicity issues, which led to the investigation of intermittent dosing schedules to improve its therapeutic window.[8] In 2020, Verastem Oncology licensed this compound for further clinical development.[6]

Mechanism of Action: The RAF/MEK Clamp

This compound possesses a unique mechanism of action, functioning as a "RAF/MEK clamp".[1][2][3] It allosterically inhibits MEK kinase activity while also inducing the formation of an inactive heterodimer of RAF and MEK.[2][9] This dual action prevents the compensatory activation of RAF isoforms (ARAF, BRAF, and CRAF) that can occur as a resistance mechanism to MEK-only inhibitors.[2][3] By clamping RAF and MEK together in an inactive state, this compound provides a more complete and durable inhibition of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[4][5]

The hyperactivation of the MAPK pathway is a key driver in many cancers, particularly those with mutations in genes such as KRAS, NRAS, and BRAF.[5][10] this compound's ability to potently suppress this pathway makes it a promising therapeutic agent for these malignancies.[1][5]

Caption: this compound's dual inhibition of the MAPK pathway and the role of Defactinib in blocking the FAK-mediated resistance pathway.

Preclinical Evaluation

In Vitro Studies

Preclinical studies demonstrated that this compound potently inhibits the proliferation of various cancer cell lines harboring KRAS, NRAS, and BRAF mutations.[3][7] In in vitro growth assays, this compound was shown to be more effective at reducing colony formation in RAS-mutated cells compared to MEK-only inhibitors.[7] This is attributed to its ability to suppress the reactivation of MEK that can occur with single-agent MEK inhibition.[7] Western blot analyses of treated cancer cell lines confirmed a decrease in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), key downstream effectors of the MAPK pathway.[10][11]

In Vivo Studies

In xenograft models of human cancers with RAS mutations, this compound demonstrated significant anti-tumor activity.[7][12] For example, in a KRAS G12V non-small cell lung cancer (NSCLC) xenograft model, the combination of this compound and the mTOR inhibitor everolimus resulted in 87% tumor growth inhibition and a significant increase in survival.[13] In patient-derived xenograft (PDX) models of low-grade serous ovarian cancer (LGSOC), this compound, both alone and to a greater extent in combination with a FAK inhibitor, showed promising in vivo activity.[10] In a KRAS wild-type LGSOC PDX model, mice treated with this compound and the FAK inhibitor VS-4718 were still alive at 60 days, compared to a median survival of 20 days for control-treated mice.[10]

Rationale for Combination Therapy with a FAK Inhibitor

A key finding from preclinical research was the identification of Focal Adhesion Kinase (FAK) activation as an adaptive resistance mechanism to RAF/MEK inhibition.[14][15][16] Treatment of cancer cells with this compound led to an increase in phosphorylated FAK.[9] This upregulation of the FAK pathway can provide an escape route for cancer cells, allowing them to continue to proliferate despite the blockade of the MAPK pathway.[15]

This discovery provided a strong rationale for combining this compound with a FAK inhibitor. Defactinib is an inhibitor of FAK and the related proline-rich tyrosine kinase-2 (Pyk2).[9] By co-administering this compound and Defactinib, both the primary oncogenic driver pathway (MAPK) and a key resistance pathway (FAK) are simultaneously inhibited, leading to a more profound and durable anti-tumor response.[14] Preclinical studies confirmed the synergistic activity of this combination in various cancer models, including LGSOC and endometrial cancer.[10][11]

Clinical Development

The clinical development of this compound has largely focused on its combination with Defactinib, particularly in patients with LGSOC, a rare type of ovarian cancer often driven by MAPK pathway mutations.[2][17]

Phase 1 FRAME Study (NCT03875820)

The first-in-human trial of the this compound and Defactinib combination was the Phase 1 FRAME study.[18][19] This study aimed to determine the recommended Phase 2 dose and schedule and to assess the safety and preliminary efficacy of the combination in patients with solid tumors.[19] The trial established a recommended Phase 2 dose of this compound 3.2 mg orally twice weekly and Defactinib 200 mg orally twice daily, both administered for the first 3 weeks of a 4-week cycle.[19][20]

The FRAME study showed encouraging anti-tumor activity, particularly in patients with LGSOC.[21] In 26 evaluable LGSOC patients, the overall response rate (ORR) was 42.3%.[21] When stratified by KRAS mutation status, the ORR was 58.3% in patients with KRAS mutations and 33.3% in those without.[21]

Table 1: Efficacy of this compound plus Defactinib in LGSOC from the Phase 1 FRAME Study

| Patient Population (LGSOC) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

| All Evaluable Patients (n=26) | 42.3% | 20.1 months |

| KRAS Mutant (n=12) | 58.3% | 30.8 months |

| KRAS Wild-Type (n=12) | 33.3% | 8.9 months |

Data from the FRAME study as published in Nature Medicine.[21]

Phase 2 RAMP-201 Study (NCT04625270)

The promising results from the FRAME study led to the initiation of the Phase 2 RAMP-201 trial, a larger, multicenter study evaluating the efficacy and safety of this compound with and without Defactinib in patients with recurrent LGSOC.[18][22] This study provided the pivotal data for the accelerated approval of the combination therapy.[18][20]

The RAMP-201 study confirmed the significant clinical benefit of the this compound and Defactinib combination, particularly in patients with KRAS-mutated LGSOC.[18][23]

Table 2: Efficacy of this compound plus Defactinib in Recurrent LGSOC from the Phase 2 RAMP-201 Study

| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) |

| All Evaluable Patients | 31% | 31.1 months | 12.9 months |

| KRAS Mutant (n=57) | 44% | 31.1 months | 22.0 months |

| KRAS Wild-Type (n=52) | 17% | 9.2 months | 12.8 months |

Data from the RAMP-201 trial.[18][22][24]

Regulatory Approval and Ongoing Studies

Based on the robust and durable responses observed in the RAMP-201 trial, the U.S. Food and Drug Administration (FDA) granted accelerated approval to the combination of this compound and Defactinib (marketed as Avmapki Fakzynja Co-pack) on May 8, 2025, for the treatment of adult patients with recurrent or progressive LGSOC harboring a KRAS mutation who have received at least one prior systemic therapy.[15][18][20]

A confirmatory Phase 3 trial, RAMP-301 (NCT06072781), is currently ongoing to compare this compound plus Defactinib against standard-of-care chemotherapy or hormonal therapy in patients with recurrent LGSOC.[17][25] this compound is also being investigated in combination with other agents for various other solid tumors, including pancreatic cancer and NSCLC.[26][27]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the developing institutions, the general methodologies employed in the preclinical evaluation of this compound can be outlined.

In Vitro Cell Proliferation Assay

-

Cell Culture: Cancer cell lines with known RAS/RAF mutational status are cultured in appropriate media and conditions.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, Defactinib, or the combination. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated for a period of 72 to 120 hours.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using graphing software.

Caption: A generalized workflow for assessing the anti-proliferative effects of this compound in vitro.

Western Blot Analysis

-

Cell Lysis: Cells treated with the drugs for a specified time are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-MEK, total MEK, p-ERK, total ERK, and a loading control like β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

-

Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), at which point the mice are randomized into treatment and control groups.

-

Drug Administration: this compound and/or Defactinib are administered to the treatment groups, typically via oral gavage, following a specific dosing schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumor growth inhibition is calculated, and survival data may also be collected.

Conclusion

This compound represents a novel and effective targeted therapy for cancers driven by the RAS/MAPK pathway. Its unique mechanism as a RAF/MEK clamp allows for a more complete and sustained inhibition of this critical oncogenic signaling cascade. The strategic combination with the FAK inhibitor Defactinib addresses a key mechanism of adaptive resistance, leading to impressive and durable clinical responses, particularly in patients with KRAS-mutated low-grade serous ovarian cancer. The development of this compound from a preclinical concept to an FDA-approved therapy exemplifies the power of a deep understanding of cancer biology and the rational design of combination therapies to overcome drug resistance. Ongoing and future studies will further define the role of this compound, alone and in combination, in the treatment of a broader range of RAS/MAPK-driven malignancies.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. This compound plus Defactinib Demonstrates Clinical Response for Recurrent Low-Grade Serous Ovarian Carcinoma in a Phase 2 RAMP-201 Trial | ACT Genomics [actgenomics.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. The dual RAF/MEK inhibitor CH5126766/RO5126766 may be a potential therapy for RAS-mutated tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intermittent schedules of the oral RAF-MEK inhibitor CH5126766/VS-6766 in patients with RAS/RAF-mutant solid tumours and multiple myeloma: a single-centre, open-label, phase 1 dose-escalation and basket dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Preclinical efficacy of RAF/MEK clamp this compound in combination with FAK inhibition in low grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of this compound and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. nottheseovaries.org [nottheseovaries.org]

- 15. onclive.com [onclive.com]

- 16. oncodaily.com [oncodaily.com]

- 17. mskcc.org [mskcc.org]

- 18. targetedonc.com [targetedonc.com]

- 19. Defactinib with this compound in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. FDA grants accelerated approval to the combination of this compound and defactinib for KRAS-mutated recurrent low-grade serous ovarian cancer | FDA [fda.gov]

- 21. Verastem Oncology Announces Nature Medicine Publication of the Results from the First-in-Human Phase 1 FRAME Study of this compound in Combination with Defactinib in Solid Tumors, including Low-Grade Serous Ovarian Cancer | Verastem, Inc. [investor.verastem.com]

- 22. cancernetwork.com [cancernetwork.com]

- 23. oncodaily.com [oncodaily.com]

- 24. targetedonc.com [targetedonc.com]

- 25. onclive.com [onclive.com]

- 26. verastem.com [verastem.com]

- 27. Facebook [cancer.gov]

Avutometinib: A Deep Dive into its Modulation of the MAPK Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Avutometinib (also known as VS-6766, RO5126766, and CH5126766) is a first-in-class small molecule inhibitor that uniquely targets the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[1][3] this compound distinguishes itself from other MEK inhibitors through its novel mechanism of action as a "RAF/MEK clamp," which allows for a more complete and durable inhibition of the MAPK cascade.[4] This guide provides a comprehensive technical overview of this compound's effect on the MAPK signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action: The RAF/MEK Clamp

This compound functions as a dual RAF/MEK inhibitor.[2][5] It allosterically inhibits MEK kinase activity and, uniquely, induces the formation of a stable, inactive heterodimer of RAF and MEK.[4][5] This "clamping" action prevents the phosphorylation of MEK by RAF kinases (ARAF, BRAF, and CRAF), thereby blocking downstream signaling to ERK.[5] A key advantage of this mechanism is the prevention of compensatory activation of RAF, a common resistance mechanism observed with MEK-only inhibitors.[4][5] By trapping RAF and MEK in a dominant-negative complex, this compound leads to a more profound and sustained inhibition of ERK signaling.[6]

This compound's dual RAF/MEK clamp mechanism of action.

Quantitative Data

In Vitro Kinase and Cell Proliferation Inhibition

This compound has demonstrated potent inhibitory activity against key kinases in the MAPK pathway and has shown significant anti-proliferative effects across a range of cancer cell lines with various MAPK pathway alterations.

| Target | IC50 (nM) | Assay Type |

| BRAF V600E | 8.2 | Cell-free kinase assay |

| BRAF (wild-type) | 19 | Cell-free kinase assay |

| CRAF | 56 | Cell-free kinase assay |

| MEK1 | 160 | Cell-free kinase assay |

Table 1: this compound IC50 values against MAPK pathway kinases.[2][5]

| Cell Line | Cancer Type | Relevant Mutation(s) | IC50 (nM) |

| SK-MEL-28 | Melanoma | BRAF V600E | 65 |

| SK-MEL-2 | Melanoma | NRAS | 28 |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 40 |

| SW480 | Colorectal Cancer | KRAS G12V | 46 |

| HCT116 | Colorectal Cancer | KRAS G13D | 65 |

| PC-3 | Prostate Cancer | BRAF wild-type | 277 |

| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 1240 |

| UTE1 | Endometrial Cancer | KRAS G12V | ~300 |

| UTE3 | Endometrial Cancer | KRAS G12D | ~1000 |

| UTE10 | Endometrial Cancer | KRAS G12V | ~7500 |

| UTE11 | Endometrial Cancer | PIK3CA, NRAS | ~5000 |

Table 2: this compound anti-proliferative IC50 values in various cancer cell lines.[3][5][6]

Synergistic Activity with FAK Inhibition

Preclinical and clinical studies have shown that combining this compound with a Focal Adhesion Kinase (FAK) inhibitor, such as defactinib, leads to synergistic anti-tumor activity.[7] FAK signaling can be a mechanism of adaptive resistance to MAPK pathway inhibition.[8]

| Combination | Cancer Model | Quantitative Outcome |

| This compound + Defactinib | Low-Grade Serous Ovarian Cancer (LGSOC) Organoid | Combination Index (CI) = 0.53 (synergistic)[7] |

| This compound + VS-4718 (FAK inhibitor) | Endometrioid Endometrial Cancer (UTE10) Xenograft | Superior tumor growth inhibition compared to single agents (p < 0.001).[9][10] Median overall survival not reached after 75 days for the combination, versus 79 days for this compound and 55 days for defactinib.[10] |

Table 3: Quantitative data on the synergistic effects of this compound and FAK inhibitors.

Experimental Protocols

Western Blot Analysis of MAPK Pathway Proteins

This protocol is a generalized procedure for assessing the phosphorylation status of key MAPK pathway proteins, such as MEK and ERK, following treatment with this compound.

1. Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

A generalized workflow for Western blot analysis.

3D Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of this compound in a three-dimensional cell culture model, which more closely mimics the in vivo tumor microenvironment.

1. Spheroid Formation:

-

Seed a low-adherent, U-bottom 96-well plate with a specific number of cells (e.g., 1,000-5,000 cells/well) in culture medium.

-

Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.

-

Incubate for 3-4 days to allow for the formation of compact spheroids.

2. Drug Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Carefully remove half of the medium from each well and replace it with the medium containing the drug at 2x the final concentration.

-

Treat the spheroids for the desired duration (e.g., 72-96 hours).

3. Viability Assessment (e.g., using CellTiter-Glo® 3D):

-

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

-

Add a volume of the reagent equal to the volume of the medium in each well.

-

Mix by orbital shaking for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells.

-

Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Workflow for a 3D cell proliferation assay.

Conclusion

This compound's unique RAF/MEK clamp mechanism provides a more complete and sustained inhibition of the MAPK signaling pathway compared to traditional MEK inhibitors. This is supported by robust preclinical data demonstrating potent kinase and cell proliferation inhibition across a variety of cancer models. The synergistic effect observed with FAK inhibitors further highlights a promising therapeutic strategy to overcome adaptive resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate effects of this compound and similar compounds on the MAPK pathway, ultimately contributing to the development of more effective cancer therapies.

References

- 1. verastem.com [verastem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and Safety of this compound ± Defactinib in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical evaluation of this compound and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacodynamics of Avutometinib in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avutometinib (also known as VS-6766) is a novel small molecule inhibitor making significant strides in the landscape of targeted cancer therapy.[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, with a particular focus on its application in solid tumors. This compound is a dual inhibitor that uniquely targets both RAF and MEK proteins within the RAS/RAF/MEK/ERK (MAPK) signaling pathway, a critical cascade frequently dysregulated in various cancers.[1][2][3][4] This dual action offers a potentially more profound and durable pathway inhibition compared to agents targeting a single node. This guide will detail its mechanism of action, the rationale for its combination with other targeted agents, present key preclinical and clinical data, and outline the experimental protocols used to evaluate its pharmacodynamic effects.

Mechanism of Action: A Dual Blockade of the MAPK Pathway

This compound exerts its anti-tumor effects by disrupting the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[2][3] In many solid tumors, mutations in genes such as KRAS and BRAF lead to the hyperactivation of this pathway, driving uncontrolled cell growth.[2][5]

This compound functions by inducing the formation of an inactive RAF/MEK complex, thereby preventing the phosphorylation of MEK1/2 by RAF.[3][6] This action effectively halts the downstream signaling cascade, leading to a reduction in the phosphorylation of ERK1/2 and subsequent inhibition of tumor cell proliferation.[6] Its ability to act as a "RAF/MEK clamp" distinguishes it from other MEK inhibitors.[7][8]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound for Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. nottheseovaries.org [nottheseovaries.org]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. Defactinib with this compound in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Avutometinib's Dual RAF/MEK Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avutometinib (also known as VS-6766, CH5126766, and RO5126766) is a first-in-class small molecule inhibitor that uniquely targets the RAS-RAF-MEK-ERK signaling cascade, a critical pathway in cellular proliferation and survival.[1] Dysregulation of this pathway, often through mutations in genes such as BRAF and KRAS, is a hallmark of numerous cancers.[2][3][4] this compound distinguishes itself from other MEK inhibitors by its dual mechanism of action, functioning as a "RAF/MEK clamp."[5][6] It not only allosterically inhibits the kinase activity of MEK1 and MEK2 but also induces and stabilizes a dominant-negative RAF/MEK complex.[6][7][8] This clamping action prevents the upstream phosphorylation and activation of MEK by RAF, thereby overcoming the paradoxical reactivation of the pathway often observed with other MEK inhibitors.[5][8] This guide provides an in-depth technical overview of the structural biology governing this compound's interaction with the RAF/MEK complex, supported by quantitative data and detailed experimental protocols.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK cascade is a highly conserved signaling pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival.[2][3] The pathway is initiated by the activation of RAS GTPases, which then recruit and activate RAF serine/threonine kinases (A-RAF, B-RAF, and C-RAF).[3] Activated RAF, in turn, phosphorylates and activates MEK1 and MEK2, the only known activators of the downstream kinases ERK1 and ERK2.[4][9] Activated ERK then phosphorylates a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and protein activity that drive cellular responses.[9]

Structural Insights into the this compound-BRAF/MEK1 Complex

The unique mechanism of this compound is best understood through the lens of its structural interaction with the BRAF/MEK1 complex. The crystal structure of human BRAF and MEK1 kinases in complex with this compound (PDB ID: 7M0Z) reveals the precise binding mode of the inhibitor.[2]

This compound binds to an allosteric pocket on MEK1, adjacent to the ATP-binding site.[2] This binding event induces a conformational change in MEK1, stabilizing it in an inactive state that is resistant to phosphorylation by BRAF.[2] Crucially, the binding of this compound to MEK1 also enhances the interaction between MEK1 and BRAF, effectively "clamping" them together in a stable, inactive complex.[2] This prevents the catalytic activity of both kinases and abrogates downstream signaling. The inhibitor itself makes van der Waals contacts with residues in both MEK1 and BRAF, contributing to the stability of the ternary complex.[10]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against different RAF and MEK isoforms, including clinically relevant mutants.

| Target | IC50 (nM) | Assay Type | Reference(s) |

| BRAF (wild-type) | 190 | Kinase Assay | |

| BRAFV600E | 8.2 | Kinase Assay | [5] |

| CRAF | 56 | Kinase Assay | [5] |

| MEK1 | 160 | Kinase Assay | [5] |

Table 1: In Vitro Inhibitory Activity of this compound

The cellular activity of this compound has also been assessed in various cancer cell lines, demonstrating its ability to inhibit cell growth, particularly in those with RAS or RAF mutations.

| Cell Line | Cancer Type | Mutation | IC50 (nM) | Assay Type | Reference(s) |

| SK-MEL-28 | Melanoma | BRAFV600E | 65 | Cell Growth Assay | [5] |

| SK-MEL-2 | Melanoma | NRAS | 28 | Cell Growth Assay | [5] |

| MIAPaCa-2 | Pancreatic Cancer | KRAS | 40 | Cell Growth Assay | [5] |

| SW480 | Colorectal Cancer | KRAS | 46 | Cell Growth Assay | [5] |

| HCT116 | Colorectal Cancer | KRAS | 277 | Cell Growth Assay | [5] |

Table 2: Cellular Proliferation IC50 Values for this compound

Experimental Protocols

X-ray Crystallography of the BRAF/MEK1/Avutometinib Complex (based on PDB: 7M0Z)

Protein Expression and Purification:

-

Human BRAF (residues 434-717) and full-length, wild-type human MEK1 were co-expressed in insect cells.

-

The complex was purified using affinity chromatography followed by size-exclusion chromatography.

Crystallization:

-

The purified BRAF/MEK1 complex was concentrated and incubated with a molar excess of this compound (CH5126766) and the non-hydrolyzable ATP analog AMP-PNP.

-

Crystals were grown using the hanging drop vapor diffusion method at 20°C.

-

The reservoir solution contained 100 mM Tris pH 8.5, 200 mM Lithium Sulfate, and 22% PEG 3,350.[10]

Data Collection and Structure Determination:

-

X-ray diffraction data were collected at a synchrotron source.

-

The structure was solved by molecular replacement using a previously determined BRAF/MEK1 structure as a search model.[10]

-

The final structure was refined to a resolution of 3.12 Å.[2]

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is a generalized method based on common practices for assessing RAF and MEK kinase activity.

RAF Kinase Assay:

-

Reagents: Recombinant active RAF kinase (e.g., BRAFV600E, CRAF), inactive MEK1 substrate, ATP, and a TR-FRET antibody pair (e.g., a terbium-labeled anti-phospho-MEK antibody and a fluorescein-labeled MEK1).

-

Procedure:

-

Dispense the RAF kinase and inactive MEK1 substrate into a 384-well plate.

-

Add serial dilutions of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the TR-FRET antibody pair.

-

Incubate to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader. The ratio of acceptor to donor fluorescence is proportional to the amount of phosphorylated MEK1.

-

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

MEK1 Kinase Assay:

-

Reagents: Recombinant active MEK1, inactive ERK2 substrate, ATP, and a TR-FRET antibody pair for detecting phosphorylated ERK2.

-

Procedure: The protocol is analogous to the RAF kinase assay, with MEK1 as the enzyme and ERK2 as the substrate.

Cell Viability Assay (MTT Assay)

This protocol is a generalized method for assessing the effect of this compound on cancer cell proliferation.

-

Cell Seeding:

-

Plate cancer cells (e.g., HCT116, SK-MEL-28) in a 96-well plate at a predetermined density.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the existing medium with the medium containing the various concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Conclusion

This compound's unique "RAF/MEK clamp" mechanism of action, elucidated through structural and biochemical studies, represents a significant advancement in the targeting of the RAF/MEK/ERK pathway. By inducing an inactive ternary complex, it achieves a more profound and sustained inhibition of pathway signaling compared to traditional MEK inhibitors. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further understand and leverage the therapeutic potential of this novel class of inhibitors. The structural insights into the this compound-BRAF/MEK1 interaction provide a strong foundation for the rational design of next-generation inhibitors with improved efficacy and selectivity.

References

- 1. Enhanced inhibition of ERK signaling by a novel allosteric MEK inhibitor, CH5126766, that suppresses feedback reactivation of RAF activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Cell Viability Assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivat… [ouci.dntb.gov.ua]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. [PDF] Enhanced inhibition of ERK signaling by a novel allosteric MEK inhibitor, CH5126766, that suppresses feedback reactivation of RAF activity. | Semantic Scholar [semanticscholar.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. 7m0z - Crystal structure of the BRAF:MEK1 kinases in complex with AMPPNP and CH5126766 - Experimental details - Protein Data Bank Japan [pdbj.org]

An In-Depth Technical Guide to Initial In-Vitro Studies of Avutometinib Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro studies demonstrating the efficacy of Avutometinib (also known as VS-6766), a novel dual RAF/MEK inhibitor. The document focuses on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Concept: this compound as a RAF/MEK Clamp

This compound is a first-in-class small molecule that functions as a "RAF/MEK clamp."[1] Its unique mechanism of action involves not only the allosteric inhibition of MEK kinase activity but also the trapping of RAF and MEK in a dominant-negative complex.[2][3] This dual action prevents the phosphorylation of MEK by ARAF, BRAF, and CRAF.[3] A key advantage of this mechanism is that it blocks MEK signaling without the compensatory reactivation of MEK (pMEK) often seen with MEK-only inhibitors, which can limit their efficacy.[2][4] This more complete and durable inhibition of the RAS/MAPK pathway forms the basis of its potent anti-tumor activity.[5]

Quantitative Data Presentation

The in-vitro efficacy of this compound has been quantified across various cancer cell lines, primarily through the determination of half-maximal inhibitory concentrations (IC50) and synergy with other agents.

Table 1: Single-Agent this compound IC50 Values in Endometrioid Endometrial Cancer (EEC) Cell Lines

| Cell Line | IC50 (μM) | Notes |

| UTE1 | 0.3 - 7.5 | Responsive to this compound treatment. |

| UTE3 | 0.3 - 7.5 | Responsive to this compound treatment. |

| UTE10 | 0.3 - 7.5 | Responsive to this compound treatment. |

| UTE11 | 0.3 - 7.5 | Responsive to this compound treatment. |

| UTE2 | > Max Dose | Resistant to this compound; IC50 not reached. |

Data sourced from a study on high-grade endometrioid endometrial cancer cell lines.[6]

Table 2: Synergy of this compound in Combination Therapies

| Cancer Model | Combination Agent | Metric | Value | Finding |

| KRAS-mutant LGSOC Organoid | Defactinib (FAK Inhibitor) | Combination Index (CI) | 0.53 | Strong synergy observed (CI < 1 indicates synergy).[7] |

| KRAS G12D CRC and Pancreatic PDX Models | MRTX1133 (G12D Inhibitor) | Viability Reduction | - | Synergistic effect in reducing cancer cell line viability.[3] |

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to evaluate this compound's efficacy.

3.1. Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound on cancer cells.

-

Objective: To quantify the reduction in viable cells after treatment with this compound, thereby calculating IC50 values.

-

Methodology (based on standard tetrazolium reduction assays like MTT/MTS):

-

Cell Plating: Cancer cell lines (e.g., EEC lines UTE1, UTE2, UTE3, UTE10, UTE11) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][8]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound, a combination agent (like Defactinib), or vehicle control (e.g., DMSO).[6]

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[9]

-

Viability Reagent Addition: A tetrazolium salt solution (e.g., MTT, MTS) is added to each well.[10] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt into a colored formazan product.[10]

-

Incubation with Reagent: Plates are incubated for 1 to 4 hours to allow for the color change to develop.[8]

-

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized solvent) is added to dissolve the insoluble formazan crystals.[10] This step is not required for MTS or WST-1/8 assays, where the product is soluble.

-

Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a specific wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[8][10]

-

Data Analysis: Absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. A dose-response curve is generated, and the IC50 value is calculated as the drug concentration that inhibits cell viability by 50%.[11] For combination studies, synergy is often calculated using the Chou-Talalay method to determine a Combination Index (CI).[7]

-

3.2. Western Blot for Signaling Pathway Analysis

This technique is used to detect changes in protein expression and phosphorylation, providing mechanistic insights into how this compound affects cellular signaling.

-

Objective: To measure the levels of key proteins in the MAPK pathway, such as phosphorylated ERK (p-ERK) and total ERK, to confirm target engagement and downstream inhibition.

-

Methodology:

-

Cell Treatment and Lysis: Cancer cells are cultured and treated with this compound, control, or other compounds for a specified duration (e.g., 3 hours).[2] Following treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for at least one hour to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-ERK1/2 or anti-total ERK1/2).[12][13]

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[13]

-

Analysis: The intensity of the p-ERK bands is typically normalized to the intensity of the total ERK bands to determine the specific inhibitory effect of this compound on pathway signaling.[14]

-

Mandatory Visualizations

4.1. Signaling Pathways

This compound's primary mechanism is the inhibition of the RAS/RAF/MEK/ERK (MAPK) pathway. However, inhibition of this pathway can lead to compensatory signaling through pathways like the FAK pathway.

Caption: this compound's dual inhibition of the RAF/MEK signaling cascade.

References

- 1. This compound plus Defactinib Demonstrates Clinical Response for Recurrent Low-Grade Serous Ovarian Carcinoma in a Phase 2 RAMP-201 Trial | ACT Genomics [actgenomics.com]

- 2. verastem.com [verastem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. verastem.com [verastem.com]

- 5. sec.gov [sec.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Avutometinib In Vitro Assays for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Avutometinib (also known as VS-6766), a potent dual RAF/MEK inhibitor, in cancer cell lines. This compound's unique mechanism of action, which involves clamping RAF and MEK in an inactive complex, offers a promising therapeutic strategy for various cancers, particularly those driven by the RAS/MAPK pathway.[1][2][3] This document outlines the essential experimental procedures to assess the efficacy and mechanism of action of this compound in a laboratory setting.

Mechanism of Action

This compound is a small molecule inhibitor that uniquely targets both RAF and MEK, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][3] This pathway, when aberrantly activated by mutations in genes such as KRAS, NRAS, or BRAF, is a critical driver of cell proliferation, survival, and differentiation in many cancers.[1] this compound functions by inducing the formation of an inactive RAF/MEK complex, thereby preventing the phosphorylation and activation of MEK by RAF. This dual inhibition leads to a more complete and sustained blockade of downstream ERK signaling compared to inhibitors that target only MEK.[2][3]

Interestingly, treatment with this compound can lead to a compensatory increase in the phosphorylation of Focal Adhesion Kinase (FAK).[4] This observation provides a strong rationale for the combination of this compound with FAK inhibitors, such as Defactinib, to overcome potential resistance mechanisms.[4]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Reference |

| SK-MEL-28 | Melanoma | BRAF V600E | 65 | [1] |

| SK-MEL-2 | Melanoma | NRAS | 28 | [1] |

| MIAPaCa-2 | Pancreatic Cancer | KRAS G12C | 40 | [1] |

| SW480 | Colorectal Cancer | KRAS G12V | 46 | [1] |

| HCT116 | Colorectal Cancer | KRAS G13D | 277 | [1] |

| PC3 | Prostate Cancer | BRAF wt, KRAS wt | - | [1] |

| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 1240 | [5] |

| Ba/F3 G12C | Pro-B Cell Line (Engineered) | KRAS G12C | 14 | [2] |

| Ba/F3 G12D | Pro-B Cell Line (Engineered) | KRAS G12D | 7 | [2] |

Table 2: this compound Enzyme Inhibition

| Enzyme | IC50 (nM) | Reference |

| BRAF V600E | 8.2 | [1][5] |

| BRAF (wild-type) | 19 | [1] |

| CRAF | 56 | [1][5] |

| MEK1 | 160 | [1][5] |

Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the biological effects of this compound on cancer cell lines.

Cell Viability and Proliferation Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear flat-bottom microplates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Protocol:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation:

-

Incubate the treated plates for 72 hours at 37°C and 5% CO2.

-

-

Viability Measurement (Example using MTT):

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

-

Western Blot Analysis for MAPK Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-pMEK, rabbit anti-MEK, rabbit anti-pERK, rabbit anti-ERK, and a loading control like mouse anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

-

Apoptosis Assay by Annexin V Staining

This protocol is for the quantitative analysis of this compound-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 48-72 hours).

-

-

Cell Harvesting and Staining:

-

Collect both the floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively assess the anti-proliferative and pro-apoptotic effects of this compound, confirm its mechanism of action through the inhibition of the MAPK pathway, and explore synergistic combinations with other targeted agents like FAK inhibitors. This comprehensive in vitro evaluation is a critical step in the preclinical development of this compound and its potential application in cancer therapy.

References

Application Notes and Protocols: Avutometinib in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Avutometinib (also known as VS-6766) for in vivo mouse model studies. This compound is a novel dual RAF/MEK inhibitor that targets the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2] This document summarizes key preclinical data and provides detailed protocols for the use of this compound in cancer research models.

Signaling Pathway of this compound

This compound is a RAF/MEK clamp that uniquely inhibits both MEK kinase activity and the ability of RAF to phosphorylate MEK.[3] This dual mechanism leads to a more complete and durable inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, differentiation, and survival.[1][2] Treatment with this compound has been shown to decrease the phosphorylation of ERK (p-ERK), a downstream effector in this pathway.[4]

Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.

Dosing and Administration of this compound in Mouse Models

The following tables summarize the dosing regimens and efficacy of this compound in various mouse cancer models as reported in preclinical studies. This compound is typically administered orally (PO) via gavage.

Table 1: this compound Monotherapy in Mouse Models

| Cancer Model | Mouse Strain | This compound Dose | Dosing Schedule | Key Findings |

| KRAS G12C NSCLC (H358 Xenograft) | Not Specified | 0.3 mg/kg PO | Once Daily (QD) | Modest tumor growth inhibition.[5] |

| KRAS G12C NSCLC (H2122 Xenograft) | Not Specified | 0.3 mg/kg PO | Once Daily (QD) | Limited tumor growth inhibition.[5] |

| KRAS G12C NSCLC (GEMM) | KRAS(+/G12C);p53null | 0.1 mg/kg PO | Once Daily (QD) | Minimal effect on tumor growth.[5] |

| Low-Grade Serous Ovarian Cancer (LGSOC) PDX (OVA(K)250) | CB17/lcrHsd-Prkdc/SCID | Not Specified | 5 days on, 2 days off | Extended survival; median survival not reached by 60 days.[4][6] |

Table 2: this compound in Combination Therapy in Mouse Models

| Cancer Model | Mouse Strain | Combination Agent(s) & Dose(s) | This compound Dose | Dosing Schedule | Key Findings |

| KRAS G12C NSCLC (H358 Xenograft) | Not Specified | Sotorasib (10 mg/kg PO QD) | 0.3 mg/kg PO | Once Daily (QD) | Strong tumor regression.[5] |

| KRAS G12C NSCLC (H2122 Xenograft) | Not Specified | Sotorasib (30 mg/kg PO QD) | 0.3 mg/kg PO | Once Daily (QD) | Significant tumor regression.[5] |

| KRAS G12C NSCLC (GEMM) | KRAS(+/G12C);p53null | Sotorasib (100 mg/kg PO QD) | 0.1 mg/kg PO | Once Daily (QD) | Induced complete tumor responses.[5] |

| KRAS G12D CRC PDX (CR3300) | Not Specified | MRTX1133 (30 mg/kg IP twice a week) | 0.3 mg/kg PO | Once Daily (QD) | Enhanced tumor growth inhibition.[5] |

| KRAS G12D Pancreatic Cancer PDX (PA1252) | Not Specified | MRTX1133 (30 mg/kg IP twice a week) | 0.3 mg/kg PO | Once Daily (QD) | Enhanced tumor growth inhibition.[5] |

| LGSOC PDX (OVA(K)250) | CB17/lcrHsd-Prkdc/SCID | VS-4718 (FAK inhibitor) | Not Specified | 5 days on, 2 days off | Strong tumor growth inhibition.[4] |

| Endometrial Cancer Xenograft (UTE10) | Not Specified | VS-4718 (FAK inhibitor) | Not Specified | Not Specified | Superior tumor growth inhibition compared to single agents.[7][8] |

| KRAS G12V CRC PDX | Not Specified | Panitumumab | Not Specified | 21 days | Initial tumor stabilization followed by growth in some mice.[9] |

| KRAS G12D CRC PDX | Not Specified | Panitumumab | Not Specified | 21 days | Tumor regression in a subset of mice.[9] |

Experimental Protocols

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.

Caption: A standard workflow for in vivo studies with this compound.

Protocol for Oral Administration of this compound

Materials:

-

This compound (VS-6766)

-

Vehicle (e.g., sterile saline, or as specified by the manufacturer)

-

Oral gavage needles (flexible or rigid, appropriate size for mice)

-

Syringes (1 mL)

-

Balance and weighing paper/boats

-

Vortex mixer or sonicator

Procedure:

-

Preparation of this compound Formulation:

-

On each day of dosing, freshly prepare the this compound formulation.

-

Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dose (e.g., 0.1 mg/kg or 0.3 mg/kg).

-

Weigh the calculated amount of this compound powder.

-

Suspend the powder in the appropriate volume of the chosen vehicle. Ensure the final volume allows for a standard gavage volume (e.g., 100 µL per 10 g of body weight).

-

Thoroughly mix the suspension using a vortex mixer or sonicator until a homogenous suspension is achieved.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the this compound suspension to be administered.

-

Gently restrain the mouse, ensuring a secure grip that minimizes stress.

-

Insert the oral gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

-

Slowly administer the calculated volume of the this compound suspension.

-

Observe the mouse for a short period after dosing to ensure there are no immediate adverse reactions.

-

-

Dosing Schedule:

Tumor Volume Measurement and Monitoring

-

Tumor dimensions should be measured two to three times weekly using digital calipers.

-

Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Observe the general health and behavior of the animals throughout the study.

Pharmacodynamic Studies

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis.

-

Western blot analysis can be performed on tumor lysates to assess the levels of phosphorylated ERK (p-ERK) and other relevant biomarkers to confirm the on-target activity of this compound.[4]

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental setup and adhere to all institutional and national guidelines for animal welfare.